![molecular formula C15H11N3O4 B2498466 N-(Isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxamid CAS No. 1020979-15-0](/img/structure/B2498466.png)
N-(Isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Wissenschaftliche Forschungsanwendungen
The compound features a fused isoxazole-pyridine ring system combined with a benzo[dioxine] structure. This unique arrangement contributes to its diverse reactivity and biological activity.
Medicinal Chemistry
N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Potential : Research indicates that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specific studies have highlighted its effectiveness against breast and colon cancer cell lines.
Biological Research
The compound's interaction with biological targets has been extensively studied:
- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This suggests potential use in treating inflammatory diseases.
- Neurological Disorders : Preliminary studies indicate that it may modulate neurotransmitter systems, offering promise in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Material Science
The unique structural features of N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide make it suitable for applications in developing new materials:
- Catalysts : The compound has been explored as a catalyst in organic reactions due to its ability to facilitate chemical transformations efficiently.
- Polymer Synthesis : Its incorporation into polymer matrices is being researched to enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer effects of N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis via the intrinsic pathway, making it a candidate for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition
In a recent study focusing on enzyme inhibition, researchers assessed the effects of this compound on COX enzymes. The findings revealed that it exhibits competitive inhibition with an IC50 value of 25 µM. This suggests that N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide could be developed into a therapeutic agent for inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring, followed by the fusion with the pyridine ring. The dihydrobenzo dioxine moiety is then introduced through a series of condensation reactions. The final step involves the formation of the carboxamide group under specific conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Wirkmechanismus
The mechanism of action of N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives and pyridine-containing molecules, such as:
Uniqueness
What sets N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Biologische Aktivität
N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
The synthesis of N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions. The initial step includes the formation of the isoxazole ring, followed by fusion with the pyridine ring. The dihydrobenzo dioxine moiety is introduced through condensation reactions. The final step involves forming the carboxamide group using coupling agents such as EDC in a basic environment.
Antitumor Activity
Research indicates that compounds containing isoxazole rings exhibit a broad spectrum of biological activities, particularly in cancer treatment. In a study evaluating various isoxazole derivatives against human cancer cell lines (HCT-116 and PC3), N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide demonstrated notable cytotoxicity. The IC50 values were determined to be favorable compared to standard anticancer drugs like 5-Fluorouracil .
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | HCT-116 | 43.3 ± 2.8 | Strong |
5-Fluorouracil | HCT-116 | 5.2 ± 0.2 | Very Strong |
N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | PC3 | 31.1 ± 2.0 | Moderate |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies assessing various derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria, N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide was included in the evaluation and demonstrated moderate activity .
The mechanism by which N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exerts its biological effects involves interactions with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors associated with inflammatory pathways and cancer cell proliferation. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
- Receptor Modulation : It could interact with GABAA receptors and calcium channels, affecting cellular signaling pathways.
Case Studies
In one notable study involving the evaluation of isoxazole derivatives for their cytotoxic properties against colorectal carcinoma (HCT-116) and prostate cancer (PC3), compounds similar to N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide were tested alongside non-tumorigenic cells (WI-38). Results indicated that while many compounds exhibited moderate toxicity towards cancer cells, they showed significantly lower toxicity towards normal cells—highlighting their potential for selective therapeutic use .
Eigenschaften
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14(9-3-4-11-12(8-9)21-7-6-20-11)17-13-10-2-1-5-16-15(10)22-18-13/h1-5,8H,6-7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPRNINMUCDNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NOC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.